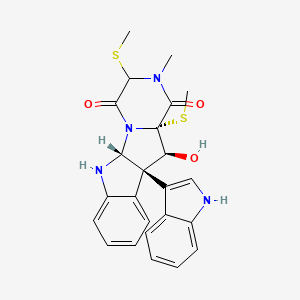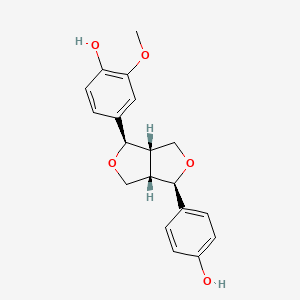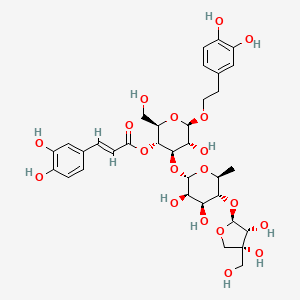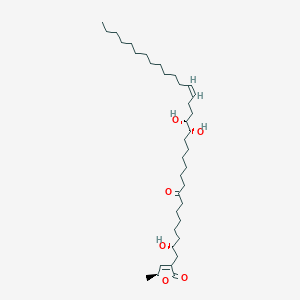
3alpha-Hydroxyolean-11,13(18)-dien-28-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha-hydroxyolean-11,13(18)-dien-28-oic acid is a pentacyclic triterpenoid that is oleana-11,13(18)-diene substituted by an alpha-hydroxy group at position 3 and a carboxy group at position 28. It has been isolated from the leaves and twigs of Fatsia polycarpa. It has a role as a metabolite and a plant metabolite. It is a hydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Applications De Recherche Scientifique
Antitubercular Activity
Research indicates that compounds including 3alpha-hydroxyolean-11,13(18)-dien-28-oic acid, isolated from Junellia tridens, demonstrate antitubercular activity. This was concluded from the study of various oleanane triterpenes isolated from the plant, which showed effectiveness against Mycobacterium tuberculosis (Caldwell, Franzblau, Suarez, & Timmermann, 2000).
Cancer Research
Several studies have explored the role of oleanolic acid derivatives in cancer research. These compounds modulate multiple signaling pathways in various tumor cells and have shown potent antiangiogenic and antitumor activities in rodent cancer models. Some are under clinical evaluation for cancer therapy (Shanmugam, Dai, Kumar, Tan, Sethi, & Bishayee, 2014).
ACAT Inhibition
Aceriphyllum rossii triterpenoids, including variants of this compound, have been found to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This suggests potential applications in treating diseases associated with cholesterol dysregulation (Han, Kim, Park, Lee, Lee, Kwon, & Baek, 2002).
Cytotoxicity and Antiproliferative Effects
Studies have shown that triterpenes isolated from Aceriphyllum rossii, including derivatives of this compound, exhibit significant cytotoxicity against cancer cell lines. These compounds have potential as therapeutic agents in cancer treatment (Lee, Yoo, Na, Min, Lee, Yun, Jin, Kim, Youn, Chen, Song, & Seong, 2007).
Anti-Inflammatory Activity
Research has identified anti-inflammatory properties in triterpenoids isolated from various plants, including those similar to this compound. These compounds inhibit inflammatory responses in cell models, suggesting potential therapeutic applications in inflammation-related disorders (Lin, Chang, Liao, Chen, & Tsai, 2013).
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(4aS,6aR,6aS,6bR,8aR,10R,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8-9,21-23,31H,10-18H2,1-7H3,(H,32,33)/t21-,22+,23+,27-,28+,29+,30-/m0/s1 |
Clé InChI |
XMOMYSSKYVFTKO-LNVXMQETSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)



![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)






![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)